molecular formula C18H15ClN2O3 B2960332 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-44-8

5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2960332
CAS RN: 902254-44-8
M. Wt: 342.78
InChI Key: KZQQLOGNAWKMAI-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research . A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives has been synthesized and tested for their anticancer activity against a panel of human cancer cell lines .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The chemical structures of benzoxazole derivatives are determined by 1H and 13C NMR, and mass spectra .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 has been reported .


Physical And Chemical Properties Analysis

Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure . Specific physical and chemical properties of “5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one” are not available in the retrieved data.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and to develop new anti-cancer drugs. Additionally, its anti-inflammatory and anti-microbial properties make it a promising candidate for the development of new therapies for inflammatory diseases and bacterial infections. However, one of the limitations of using this compound in lab experiments is its complex chemical structure, which can make its synthesis and purification challenging.

Future Directions

There are several future directions for the study of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one. One potential direction is the development of new anti-cancer drugs based on its chemical structure. Additionally, its anti-inflammatory and anti-microbial properties make it a promising candidate for the development of new therapies for inflammatory diseases and bacterial infections. Furthermore, its unique chemical properties make it a promising candidate for the development of new materials and sensors. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations for its use in various applications.

Synthesis Methods

The synthesis of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves several chemical reactions. The starting materials are 2-amino-5-chlorobenzoic acid, indoline-1-carboxylic acid, and acetylacetone. The first step involves the reaction of 2-amino-5-chlorobenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with indoline-1-carboxylic acid and acetylacetone to form the final product, this compound.

Scientific Research Applications

5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been extensively studied for its potential applications in various fields. Its unique chemical structure makes it a promising candidate for drug discovery and development. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory and anti-microbial properties. Furthermore, it has been investigated for its potential use in the development of new materials and sensors.

properties

IUPAC Name

5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQLOGNAWKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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